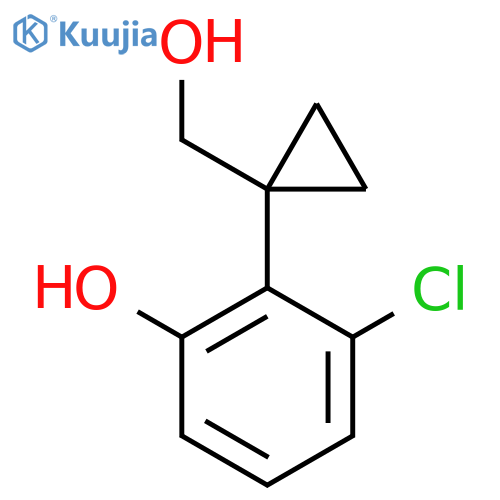Cas no 2229350-46-1 (3-chloro-2-1-(hydroxymethyl)cyclopropylphenol)

2229350-46-1 structure
商品名:3-chloro-2-1-(hydroxymethyl)cyclopropylphenol
3-chloro-2-1-(hydroxymethyl)cyclopropylphenol 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2-1-(hydroxymethyl)cyclopropylphenol
- 2229350-46-1
- EN300-1980600
- 3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol
-
- インチ: 1S/C10H11ClO2/c11-7-2-1-3-8(13)9(7)10(6-12)4-5-10/h1-3,12-13H,4-6H2
- InChIKey: FUMGDEALOFCCLY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C1(CO)CC1)O
計算された属性
- せいみつぶんしりょう: 198.0447573g/mol
- どういたいしつりょう: 198.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-chloro-2-1-(hydroxymethyl)cyclopropylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1980600-5.0g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 5g |
$3355.0 | 2023-05-31 | ||
| Enamine | EN300-1980600-0.1g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 0.1g |
$1019.0 | 2023-09-16 | ||
| Enamine | EN300-1980600-0.5g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 0.5g |
$1111.0 | 2023-09-16 | ||
| Enamine | EN300-1980600-1.0g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 1g |
$1157.0 | 2023-05-31 | ||
| Enamine | EN300-1980600-5g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 5g |
$3355.0 | 2023-09-16 | ||
| Enamine | EN300-1980600-1g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1980600-10.0g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 10g |
$4974.0 | 2023-05-31 | ||
| Enamine | EN300-1980600-2.5g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 2.5g |
$2268.0 | 2023-09-16 | ||
| Enamine | EN300-1980600-0.05g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 0.05g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1980600-10g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 10g |
$4974.0 | 2023-09-16 |
3-chloro-2-1-(hydroxymethyl)cyclopropylphenol 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
2229350-46-1 (3-chloro-2-1-(hydroxymethyl)cyclopropylphenol) 関連製品
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
